

# Enerisant Hydrochloride: A Technical Overview of its Potential in Narcolepsy Treatment

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#### **Abstract**

Enerisant hydrochloride (TS-091) is a potent and highly selective histamine H3 receptor antagonist/inverse agonist that has been investigated for the treatment of narcolepsy. This technical guide provides a comprehensive overview of the core data available on enerisant, including its mechanism of action, pharmacokinetic profile, and findings from clinical trials. Detailed experimental protocols for key studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological effects and clinical evaluation.

#### Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other dissociated manifestations of rapid eye movement (REM) sleep. The histaminergic system plays a crucial role in maintaining wakefulness, and the histamine H3 receptor, acting as a presynaptic autoreceptor, modulates the release of histamine in the brain.

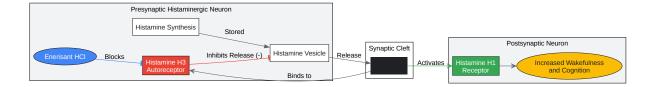
[1] Enerisant hydrochloride is a novel therapeutic agent designed to target this system, offering a potential new treatment modality for patients with narcolepsy.[2]

#### **Mechanism of Action**



Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[3] [4] By blocking the inhibitory feedback mechanism of the H3 autoreceptor on histaminergic neurons, enerisant leads to an increased synthesis and release of histamine in the brain.[5] This elevated histamine level subsequently enhances the activity of postsynaptic histamine H1 receptors, which are pivotal in promoting and sustaining wakefulness.[2]

In addition to its primary effect on the histaminergic system, preclinical studies have shown that enerisant can also increase the extracellular levels of other key neurotransmitters involved in arousal and cognition, including dopamine and acetylcholine, in the medial prefrontal cortex.[3] [4]



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Mechanism of Action of Enerisant Hydrochloride.

#### **Pharmacokinetic Profile**

**Enerisant hydrochloride** exhibits a favorable pharmacokinetic profile characterized by rapid absorption and minimal metabolism.[2][6]

## Table 1: Pharmacokinetic Parameters of Enerisant Hydrochloride in Healthy Male Subjects



Parameter	Value	Reference
Time to Cmax (Median)	2.00 hours	[6]
Elimination Half-life	~8 hours	[2][6]
Plasma Protein Binding	31.0–31.7%	[2]
Metabolism	Minimal	[2]
Primary Route of Excretion	Renal (unchanged)	[2]
Urinary Excretion (48h)	64.5–89.9% of dose	[2][6][7]

Data from single ascending dose studies in healthy Japanese male subjects.[6]

Enerisant is a substrate for P-glycoprotein (P-gp) but does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drugdrug interactions.[6][7]

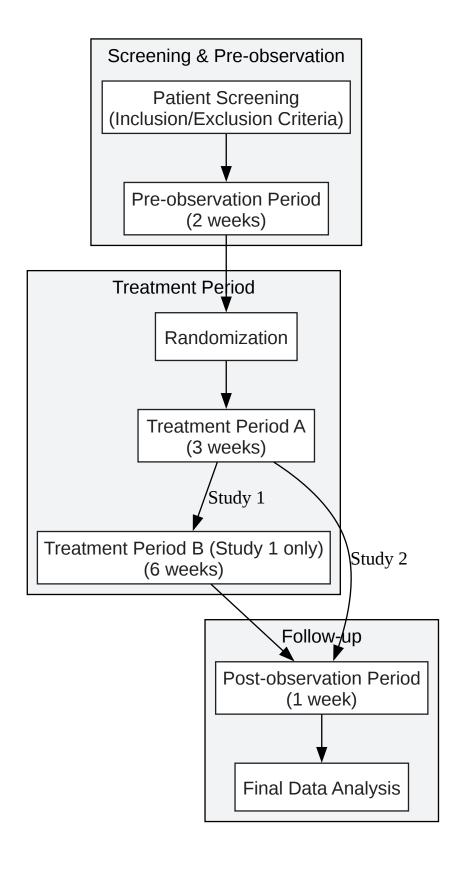
## **Clinical Trials in Narcolepsy**

Two Phase 2, randomized, double-blind, placebo-controlled trials have been conducted to evaluate the efficacy and safety of enerisant in patients with narcolepsy.[1][8][9]

## **Experimental Protocols**

Both studies enrolled patients diagnosed with narcolepsy. The trials were multicenter, randomized, placebo-controlled, double-blind, and featured a parallel-group design.[1][10]





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Generalized Workflow for Enerisant Phase 2 Clinical Trials.



- Primary Endpoint: Mean sleep latency on the Maintenance of Wakefulness Test (MWT).[1][8]
   [9]
- Secondary Endpoint: Total score on the Epworth Sleepiness Scale (ESS).[1][8][9]

The MWT is an objective measure of the ability to stay awake. While the specific protocol used in the enerisant trials is not detailed in the provided search results, a standard MWT protocol involves several nap trials (typically 4-5) conducted at 2-hour intervals throughout the day.[3] [11] During each trial, the patient is instructed to sit in a quiet, dimly lit room and try to remain awake for a specified period (e.g., 20 or 40 minutes).[12][13] Sleep latency is measured as the time from the start of the trial to the first signs of sleep, determined by polysomnography.

The ESS is a self-administered questionnaire that assesses a patient's subjective level of daytime sleepiness.[2][8][14] Patients rate their likelihood of dozing off in eight different common situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing). The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[15]

#### **Efficacy and Safety Findings**



Study	Doses	Number of Patients	Key Efficacy Findings	Key Safety and Tolerability Findings	Reference
Study 1	25, 50, 100 mg/day	46	Efficacy partially confirmed with ESS.	Doses were not well-tolerated; many withdrawals due to adverse events.	[1][8]
Study 2	5, 10 mg/day	53	Efficacy not confirmed with MWT and ESS.	Doses were well-tolerated with a lower incidence of adverse events than Study 1.	[1][8]

The most common adverse events reported at higher doses in Study 1 were insomnia, headache, and nausea.[1][8][9] The lower doses in Study 2 were better tolerated, but did not demonstrate a significant improvement in MWT or ESS scores compared to placebo.[1][8] These findings suggest a narrow therapeutic window for enerisant, with a need for careful dose titration to balance efficacy and tolerability.[1]

#### **Preclinical Pharmacology**

In vitro studies have demonstrated enerisant's high affinity and selectivity for the histamine H3 receptor.

## **Table 3: In Vitro Activity of Enerisant**



Parameter	Species	Value	Reference
IC50 vs H3 Receptor	Human	2.89 nM	[4][11]
IC50 vs H3 Receptor	Rat	14.5 nM	[4][11]

In vivo studies in rodents have shown that enerisant occupies the histamine H3 receptor in a dose-dependent manner and increases the extracellular levels of histamine, dopamine, and acetylcholine.[3][4] These preclinical findings support the wake-promoting and pro-cognitive potential of enerisant.

#### Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-characterized mechanism of action and pharmacokinetic profile. Clinical trials in narcolepsy have provided mixed results, demonstrating some evidence of efficacy at higher doses, which were associated with tolerability issues. Lower doses were well-tolerated but did not show significant efficacy. These studies highlight the challenge of identifying an optimal therapeutic dose for enerisant. Further research, potentially involving more flexible dosing regimens and patient-tailored titration, may be necessary to fully elucidate the therapeutic potential of enerisant in the treatment of narcolepsy. The large interindividual variabilities in efficacy and safety suggest that personalized medicine approaches could be beneficial in the future development of this compound.[1]

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